REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)(=O)=O.[N:16]1([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(N(CC)CC)C>C(#N)C>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][CH2:6][N:19]2[CH2:18][CH2:17][N:16]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:21][CH2:20]2)=[CH:10][CH:11]=1
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OCCCC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.2 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Reaction mixture
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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DISSOLUTION
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Details
|
redissolved in EtOAc (40 mL)
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Type
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WASH
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Details
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washed with 2:8 saturated brine
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Type
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EXTRACTION
|
Details
|
The aqueous was extracted with EtOAc (2×25 mL)
|
Type
|
WASH
|
Details
|
washed with 2:8 saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
Isco Companion, 50 g silica column, elution gradient 30 to 50% EtOAc in dichloromethane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCCN1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |